Product packaging for 3-Methoxy-5-(naphthalen-1-yl)benzoic acid(Cat. No.:CAS No. 1261998-88-2)

3-Methoxy-5-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406373
CAS No.: 1261998-88-2
M. Wt: 278.3 g/mol
InChI Key: FFGCYGVVJUCGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-(naphthalen-1-yl)benzoic acid is a sophisticated benzoic acid derivative designed for advanced research and development applications. This compound features a methoxy substituent and a bulky naphthalene ring system on the benzoic acid core, a structural motif known to be significant in medicinal chemistry and materials science. Its molecular architecture suggests potential as a key synthetic intermediate or building block in the construction of more complex molecules. Researchers can leverage this compound in developing novel pharmacologically active substances, given that similar naphthalene-integrated structures are investigated for their biopharmaceutical properties, including as potential anticancer agents . Furthermore, the naphthalene moiety implies potential utility in the synthesis of organic ligands, dyes, or functional materials, where its extended aromatic system could contribute to desired electronic or photophysical characteristics . The carboxylic acid functional group provides a versatile handle for further synthetic modifications, such as the formation of amides, esters, or hydrazides, enabling its incorporation into polymers, metal-organic frameworks (MOFs), or as a precursor for catalytic systems . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B6406373 3-Methoxy-5-(naphthalen-1-yl)benzoic acid CAS No. 1261998-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-15-10-13(9-14(11-15)18(19)20)17-8-4-6-12-5-2-3-7-16(12)17/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCYGVVJUCGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 5 Naphthalen 1 Yl Benzoic Acid

Exploration of Reaction Pathways and Transformations

The structure of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid allows for a variety of chemical transformations. The primary reaction pathways can be categorized based on the reactive site within the molecule. The carboxylic acid group is a hub for nucleophilic acyl substitutions, while the electron-rich aromatic rings (both benzene (B151609) and naphthalene) are susceptible to electrophilic substitution, and the methoxy (B1213986) group can undergo ether cleavage.

The synthesis of the core structure itself likely involves a cross-coupling reaction, such as a Suzuki coupling between a 1-naphthaleneboronic acid and a 3-bromo-5-methoxybenzoic acid derivative, catalyzed by a palladium complex. This method is a powerful tool for forming the carbon-carbon bond between the two aromatic systems.

Once formed, the molecule can undergo further transformations. The carboxylic acid can be converted into a wide array of derivatives, including esters, amides, and acid chlorides. solubilityofthings.com The aromatic rings, particularly the naphthalene (B1677914) system, can be functionalized through reactions like nitration, halogenation, or Friedel-Crafts acylation, although the regioselectivity of these reactions can be complex. researchgate.netresearchgate.net Furthermore, metallaphotoredox catalysis presents modern pathways for decarboxylative functionalization, enabling the replacement of the carboxylic acid group with various alkyl or aryl fragments. princeton.edu

Mechanistic Elucidation of Key Reactions in Synthesis and Derivatization

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

For the synthesis via Suzuki coupling, the mechanism involves a well-established catalytic cycle. This cycle includes the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative, and culminates in reductive elimination to form the biaryl product and regenerate the catalyst.

Mechanisms for derivatizing the carboxylic acid are well-understood. For instance, Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen by a strong acid enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by an alcohol. libretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. libretexts.org Conversion to an acid chloride using thionyl chloride (SOCl₂) involves the initial formation of a highly reactive acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org

The mechanism of electrophilic substitution on the naphthalene ring is governed by the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The position of attack is directed by the activating/deactivating nature and steric bulk of the existing substituents. C-H functionalization strategies, often catalyzed by transition metals like rhodium or palladium, proceed through different mechanisms, which can involve directed C-H activation or the formation of specific intermediates that control regioselectivity. researchgate.net

Derivatization and Analog Synthesis Strategies

The potential to create a library of analogs from this compound is vast, owing to the distinct reactivity of its functional groups.

Modifications of the Methoxy Substituent

The methoxy group (-OCH₃) is a key site for modification.

Ether Cleavage: The most common transformation is the cleavage of the methyl-aryl ether bond to yield the corresponding phenol (B47542), 3-hydroxy-5-(naphthalen-1-yl)benzoic acid. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Subsequent Reactions: The resulting phenol is a versatile intermediate. It can be alkylated to introduce different ether groups, acylated to form esters, or used in reactions like the Williamson ether synthesis to build more complex structures. The phenolic hydroxyl group also modifies the electronic properties of the benzene ring, influencing its reactivity in further substitutions.

Functionalization of the Naphthalene Moiety

The naphthalene ring system is a rich platform for derivatization, though controlling the position of substitution (regioselectivity) can be challenging. researchgate.netlifechemicals.com

Electrophilic Aromatic Substitution: The naphthalene core is more reactive towards electrophiles than benzene. Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation can introduce new functional groups. The directing effect of the attached substituted phenyl ring will influence the position of substitution on the naphthalene system. Traditionally, controlling regioselectivity in such reactions is difficult. researchgate.net

Modern C-H Functionalization: Advanced synthetic methods allow for more precise C-H functionalization. researchgate.net Transition-metal-catalyzed reactions can direct substitution to specific positions, such as the C8 position (peri-position), which is often difficult to functionalize using classical methods. researchgate.net These strategies provide access to novel analogs with unique substitution patterns. lifechemicals.com

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is arguably the most versatile handle for derivatization. solubilityofthings.com Its ability to be converted into numerous other functional groups is a cornerstone of organic synthesis. libretexts.org

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) yields the corresponding esters. libretexts.org This is useful for modifying the compound's solubility and polarity.

Amidation: Conversion to amides is achieved by first activating the carboxylic acid, often by converting it to an acid chloride or using coupling agents (e.g., DCC, HATU), followed by reaction with a primary or secondary amine. solubilityofthings.com This introduces the robust amide linkage found in many biologically active molecules.

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, 3-methoxy-5-(naphthalen-1-yl)benzyl alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through chemoselective methods like hydroboration. researchgate.net

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride. solubilityofthings.comlibretexts.org This intermediate is a key precursor for synthesizing esters, amides, and for use in Friedel-Crafts acylation reactions. solubilityofthings.com

Table 1: Summary of Potential Derivatization Reactions

Functional GroupReaction TypeReagentsProduct Functional Group
MethoxyEther CleavageBBr₃, HBrPhenol (-OH)
Naphthalene MoietyElectrophilic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitro (-NO₂), Bromo (-Br)
C-H FunctionalizationPd or Rh catalystsVarious functional groups
Carboxylic AcidEsterificationAlcohol (ROH), H⁺Ester (-COOR)
AmidationAmine (R₂NH), Coupling AgentAmide (-CONR₂)
ReductionLiAlH₄ or BH₃Alcohol (-CH₂OH)
Acid Halide FormationSOCl₂Acid Chloride (-COCl)

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of its constituent parts.

A key thermodynamic property is the acidity of the carboxylic acid, represented by its pKa value. The acidity is modulated by the substituents on the benzoic acid ring. The methoxy group is generally considered an electron-donating group through its resonance effect (+R effect), which tends to decrease the acidity of a benzoic acid by destabilizing the resulting carboxylate anion. libretexts.orgvaia.com However, its inductive effect (-I effect) is electron-withdrawing. When positioned meta to the carboxylic acid, as it is in this molecule, the resonance effect is minimized, and the electron-withdrawing inductive effect dominates, which should slightly increase the acidity compared to a para-methoxy substituent. quora.comquora.com The bulky naphthalene group may also exert steric and electronic effects that fine-tune the pKa. mdpi.com

Table 2: Influence of Substituents on the pKa of Benzoic Acid

Substituent (in para-position)pKaEffect on Acidity vs. Benzoic Acid (pKa ≈ 4.19)
-NO₂3.41Increases Acidity (Electron-withdrawing)
-H4.19Reference
-CH₃4.34Decreases Acidity (Electron-donating)
-OCH₃4.46Decreases Acidity (Electron-donating) libretexts.org
-OH4.48Decreases Acidity (Electron-donating)

Note: This table shows general trends for para-substituted benzoic acids to illustrate electronic effects. The exact pKa of this compound would require experimental measurement.

From a kinetic perspective, the rates of reaction can be significantly affected by steric hindrance. The large naphthalene group can sterically hinder access to the adjacent carboxylic acid and methoxy groups. This could slow down reactions like esterification or ether cleavage compared to less hindered analogs. Conversely, in C-H functionalization reactions on the naphthalene ring, the existing bulky substituent can serve as a directing group, sterically blocking certain positions and thereby enhancing the kinetic favorability of substitution at other, more accessible sites.

Advanced Spectroscopic and Structural Analysis Methodologies Applied to 3 Methoxy 5 Naphthalen 1 Yl Benzoic Acid

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Methoxy-5-(naphthalen-1-yl)benzoic acid, a combination of ¹H and ¹³C NMR experiments would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the substituted benzene (B151609) ring and the naphthalene (B1677914) moiety, as well as a characteristic singlet for the methoxy (B1213986) group protons. The protons on the benzoic acid ring are expected to appear as multiplets, with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The naphthalene protons would present a complex series of multiplets in the downfield region of the spectrum, consistent with a condensed aromatic system. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift, which could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbon of the methoxy group. The chemical shifts of the aromatic carbons would be influenced by the substituent effects of the methoxy, carboxylic acid, and naphthyl groups. For instance, the carbon bearing the methoxy group would be shifted to a higher field (lower ppm) compared to the unsubstituted benzene carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of structurally related compounds.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹H-COOH> 12br s
¹HNaphthyl-H7.5 - 8.2m
¹HBenzoic-H7.0 - 7.8m
¹H-OCH₃~3.9s
¹³C-COOH~167s
¹³CAromatic C110 - 160m
¹³C-OCH₃~56q

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₈H₁₄O₃), HRMS would provide a measured mass that is very close to the calculated exact mass of 290.0943 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used to piece together the molecular structure. nist.gov The molecular ion peak ([M]⁺) would be expected at m/z 290. The fragmentation of benzoic acid derivatives often proceeds through specific pathways. docbrown.inforesearchgate.net For the title compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give an ion at m/z 273.

Loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 259.

Decarboxylation, with the loss of CO₂, resulting in a fragment at m/z 246.

Cleavage of the bond between the benzoic and naphthyl rings, leading to ions corresponding to the naphthyl cation (m/z 127) and the 3-methoxybenzoic acid radical cation (m/z 152) or related fragments. docbrown.info

Table 2: Predicted HRMS Fragmentation Data for this compound This table is predictive and based on common fragmentation patterns of benzoic acid derivatives.

m/zProposed Fragment IonFormula
290[M]⁺[C₁₈H₁₄O₃]⁺
273[M - •OH]⁺[C₁₈H₁₃O₂]⁺
259[M - •OCH₃]⁺[C₁₇H₁₁O₂]⁺
245[M - COOH]⁺[C₁₇H₁₃]⁺
127[C₁₀H₇]⁺[C₁₀H₇]⁺

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the provided sources, analysis of a closely related compound, 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, reveals important conformational features that are likely to be relevant. nih.govresearchgate.net

In this related structure, the benzene and naphthalene ring systems are nearly perpendicular to each other, with a dihedral angle of 82.03(6)°. nih.govresearchgate.net This significant twist is likely due to steric hindrance between the two bulky aromatic systems. A similar conformation would be expected for this compound to minimize steric strain.

In the solid state, benzoic acid and its derivatives commonly form hydrogen-bonded dimers through their carboxylic acid groups. niscpr.res.in It is highly probable that this compound would also exhibit this dimeric structure in its crystal lattice. Furthermore, π-π stacking interactions between the naphthalene and/or benzene rings of adjacent molecules may also play a role in stabilizing the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. docbrown.inforesearchgate.net A very broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.info The C-O stretching vibrations of the carboxylic acid and the methoxy ether would be observed in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Studies on the related compound 1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenone have shown characteristic vibrations for the methoxy group and the naphthalene ring, which would be expected at similar wavenumbers in the spectrum of the title compound. scienceopen.comnih.govresearchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound This table is predictive and based on the analysis of structurally related compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (carboxylic acid dimer)2500 - 3300Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
C=O stretch (carboxylic acid)1680 - 1700Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch (acid and ether)1000 - 1320Strong

Electronic Absorption (UV-Vis) Spectroscopy for Elucidation of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of π-conjugation. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the substituted benzoic acid and naphthalene chromophores.

The naphthalene moiety will give rise to strong absorptions in the UV region, typically with a fine vibrational structure. The substituted benzene ring will also contribute to the absorption profile. The conjugation between the two aromatic rings is likely to be limited due to the expected steric hindrance and non-planar conformation, as suggested by the X-ray data of a related compound. nih.govresearchgate.net However, the presence of the methoxy and carboxylic acid groups will influence the energy of the electronic transitions.

Analysis of the UV-Vis spectrum of the closely related 1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenone showed absorption maxima that were attributed to π→π* transitions within the aromatic systems. scienceopen.comresearchgate.net A similar pattern of transitions would be anticipated for this compound. The solvent used for the analysis can also influence the position of the absorption maxima due to solvatochromic effects. researchgate.net

Despite a comprehensive search for theoretical and computational studies on This compound , no specific research articles or publicly available datasets containing the requested detailed analyses for this particular compound were found.

The scientific literature accessible through the performed searches does not include dedicated studies on the quantum chemical calculations (Density Functional Theory, Ab Initio Methods), molecular dynamics simulations, or in silico pharmacokinetic predictions for this compound. Consequently, the specific data required to populate the sections and subsections of the requested article—including optimized geometrical parameters, conformational landscape analysis, electronic structure analysis, Molecular Electrostatic Potential (MEP) surface mapping, conformational dynamics, solvent interactions, and computational models for absorption and distribution—is not available.

While research exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of information from these other studies. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article with detailed research findings and data tables as instructed in the prompt.

Theoretical and Computational Insights into this compound

Investigation of Biological Activities and Mechanisms of Action Pre Clinical Focus

In Vitro Biological Activity Profiling

In vitro studies form the foundation of understanding a compound's biological potential. For structural relatives of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid, these assays have explored receptor interactions, enzyme inhibition, and effects on cellular processes like proliferation and survival.

While direct receptor binding data for this compound is not extensively documented, studies on related molecules provide insights into potential interactions. Many atypical antipsychotic drugs, for instance, exhibit inverse agonist properties at serotonin (B10506) 5-HT(2A) and 5-HT(2C) receptors. nih.gov This activity is significant because these receptors can signal without a stimulating ligand, and inverse agonists can suppress this baseline activity. nih.gov Pimavanserin, a selective 5-HT2A receptor inverse agonist, has demonstrated this profile in human brain tissue, where it inhibits the receptor's coupling to Gαi1-proteins. nih.gov

Furthermore, the presence of a methoxy (B1213986) group on a benzamide (B126) structure has been shown to influence receptor selectivity. In a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group favored affinity for the sigma-2 (σ2) receptor, a promising target in cancer therapy. nih.gov Specifically, adding a methoxy group to the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov

The naphthalene (B1677914) moiety is a key feature in several potent enzyme inhibitors. Naphthalene-based compounds have been identified as effective non-covalent inhibitors of the papain-like protease (PLpro) from coronaviruses, including SARS-CoV-1 and SARS-CoV-2. nih.gov PLpro is a critical viral enzyme for processing viral polyproteins and dismantling host antiviral responses, making it a prime therapeutic target. nih.govnih.gov

Additionally, the benzoic acid core is associated with enzyme inhibition. Certain naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov Targeted inhibition of HDAC can halt the proliferation of cancer cells and is a recognized strategy in oncology. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeActivitySource
Naphthalene-based compoundsCoronavirus PLproIdentified as effective non-covalent inhibitors. nih.gov
Benzoic acid derivativesHistone Deacetylases (HDACs)Inhibit enzyme activity, leading to cancer cell growth inhibition. nih.gov

Cell-based assays have demonstrated the diverse biological effects of compounds structurally similar to this compound.

Anti-proliferative Activity: Naphthalene-containing compounds have shown significant potential in inhibiting cancer cell growth. A novel chalcone (B49325) bearing a naphthalene group, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, displayed notable anticancer activity against a panel of human cancer cell lines, with IC50 values ranging from 5.58 to 11.13 µM, and was particularly effective against HeLa cells. semanticscholar.org Similarly, diarylpentanoids, which are structurally related to curcumin, have shown enhanced antiproliferative activity in non-small cell lung cancer (NSCLC) cells compared to the parent compound. monash.edu Benzoic acid derivatives are also known to retard cancer cell growth. nih.gov

Antimicrobial Activity: The benzoic acid scaffold is well-known for its antimicrobial properties and is used as a preservative in pharmaceutical formulations to prevent microbial contamination. nih.gov Its activity is attributed to the inhibition of enzyme activity in microorganisms. nih.gov Methoxyphenol compounds have also been tested for their antimicrobial potential against common foodborne pathogens and spoilage bacteria, with eugenol (B1671780) and capsaicin (B1668287) showing the most significant activity. nih.gov

Antioxidant Mechanisms: Phenolic acids, including benzoic acid derivatives, are recognized for their antioxidant properties. nih.gov The mechanism of action involves neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups generally enhances the antioxidant activity of phenolic acids. nih.gov

Table 2: Anti-proliferative Activity of Related Naphthalene Compounds

CompoundCell LineActivity (IC50)Source
3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-oneHeLa (Cervical Cancer)5.58 µM semanticscholar.org
3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-oneHCT116 (Colon Cancer)~11.13 µM semanticscholar.org
Diarylpentanoid (MS13)NCI-H520 (Lung Cancer)Exhibited greater inhibitory effect than curcumin. monash.edu
Diarylpentanoid (MS13)NCI-H23 (Lung Cancer)Exhibited greater inhibitory effect than curcumin. monash.edu

Research into related compounds has identified several key molecular pathways that are modulated.

Cancer-Related Pathways: The anticancer effects of these compounds are often linked to the modulation of major signaling pathways. Naphthalene derivatives have been shown to inhibit the MAP-kinase pathway, including downstream proteins like ERK, p38, and JNK, and to suppress the nuclear transcription factor HIF-1α. semanticscholar.org Other related compounds, such as diarylpentanoids, induce antiproliferation and apoptosis by modulating genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. monash.edu The PI3K/Akt/mTOR signaling pathway has been identified as a primary target for certain bioactive alkaloids. semanticscholar.org

Apoptosis Induction: A common mechanism of action is the induction of apoptosis (programmed cell death). This is often achieved by altering the expression of key regulatory proteins. For example, some compounds increase the activity of caspase-3 and decrease the concentration of the anti-apoptotic protein Bcl-2. monash.edu The tumor suppressor protein p53, which can downregulate Bcl-2, is another critical target. nih.gov

Metastasis Inhibition: A plant-derived stilbene, trans-3-Methoxy-5-hydroxystilbene, was found to inhibit lung cancer cell migration by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) and regulating the epithelial-to-mesenchymal transition (EMT). nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

To validate in vitro findings, structurally related compounds have been assessed in non-human animal models for various diseases, particularly inflammation.

Anti-inflammatory Models: The anti-inflammatory potential of compounds with similar scaffolds has been demonstrated in established preclinical models. Naphthalene-chalcone derivatives have been evaluated for their in vivo anti-inflammatory activity. researchgate.net In a rat model of carrageenan-induced paw edema, a standard test for acute inflammation, a natural alkaloid named 4-methoxy-5-hydroxycanthin-6-one significantly reduced the development of edema after oral administration. nih.gov This compound was also effective in a complete Freund's adjuvant (CFA)-induced chronic arthritis model in rats. nih.gov The mechanism often involves the suppression of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. researchgate.net

Anti-thrombotic Models: While specific in vivo data for anti-thrombotic activity of this compound is limited, some related compounds have shown potential. Cyproheptadine, a potent 5-HT2A receptor antagonist, exhibits antiplatelet activities, suggesting a potential for compounds targeting this receptor to be investigated for thromboembolic disorders. selleckchem.com

Table 3: In Vivo Anti-inflammatory Efficacy of Related Compounds

Compound/ClassAnimal ModelDisease ModelObserved EffectSource
4-methoxy-5-hydroxycanthin-6-oneRatCarrageenan-induced paw edemaReduced development of edema. nih.gov
4-methoxy-5-hydroxycanthin-6-oneRatComplete Freund's adjuvant (CFA)-induced arthritisReduced development of chronic arthritis. nih.gov
Benzenesulfonamide Derivatives of 5′-AminospirotriazolotriazineRatCarrageenan-induced paw edemaDemonstrated stronger anti-inflammatory activity than indomethacin. researchgate.net

Pharmacodynamic Investigations in Animal Models (e.g., target engagement, biomarker modulation)

There is no publicly available data from preclinical animal models detailing the pharmacodynamic properties of this compound. This includes a lack of information on its target engagement, which would confirm its interaction with specific biological molecules in a living organism, and on the modulation of any relevant biomarkers that could indicate a physiological response to the compound.

Mechanistic Studies of Biological Action

Detailed mechanistic studies that would elucidate how this compound exerts a biological effect at a molecular level are not described in the available literature.

Characterization of Cellular and Molecular Pathways Affected

Information regarding the specific cellular and molecular pathways that are modulated by this compound is not available. Research has been conducted on compounds with similar structural features, such as other benzoic acid derivatives or naphthalene-containing molecules, which have been shown to interact with various biological pathways. For instance, some benzoic acid derivatives are studied for their potential to interact with enzymes or act as signaling molecules nih.govresearchgate.net. However, these findings cannot be directly attributed to this compound without specific experimental validation.

Comprehensive Structure-Activity Relationship (SAR) Studies

Influence of Methoxy Group on Observed Activities

The influence of the methoxy group at the 3-position of the benzoic acid ring on the biological activities of this specific compound is not documented. In other molecular contexts, a methoxy group can alter a compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological profile vulcanchem.com.

Role of the Naphthalene Moiety in Target Recognition

The specific role of the naphthalene moiety in target recognition for this compound is unknown. Generally, the bulky and hydrophobic nature of a naphthalene group can facilitate binding to hydrophobic pockets within protein targets through van der Waals forces and pi-stacking interactions evitachem.com. The orientation of the naphthalene ring relative to the benzoic acid is a critical determinant of potential interactions nih.govresearchgate.net.

Significance of the Benzoic Acid Functionality for Biological Effects

The significance of the benzoic acid functionality for the biological effects of this compound has not been experimentally determined. The carboxylic acid group is ionizable at physiological pH, which can be critical for forming ionic bonds or hydrogen bonds with biological targets, such as the amino acid residues in an enzyme's active site nih.gov. It also significantly influences the compound's solubility and pharmacokinetic properties.

Potential Applications in Chemical Biology and Materials Science Non Clinical

Development as Chemical Probes for Investigating Biological Processes

The inherent fluorescence and modifiable structure of naphthalene-based compounds make them prime candidates for the design of chemical probes. While direct studies on 3-Methoxy-5-(naphthalen-1-yl)benzoic acid as a chemical probe are not extensively documented, the broader class of naphthalene (B1677914) derivatives has been widely explored for this purpose. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.

Naphthalene-based fluorescent probes are valued for their high quantum yields and excellent photostability. mdpi.com The introduction of a naphthalene moiety into a probe's structure can significantly enhance its photostability. mdpi.com These probes can be engineered to exhibit high sensitivity and selectivity for specific analytes, including metal ions and biomolecules, by incorporating appropriate recognition elements. mdpi.comresearchgate.net For instance, researchers have successfully designed and synthesized naphthalene-based fluorescent probes for the detection of Cu2+ and Al3+ ions in biological systems. mdpi.com

The general principle behind these probes involves a change in their fluorescence properties—either an enhancement ("turn-on") or a quenching ("turn-off")—upon binding to the target molecule. This response allows for the qualitative and quantitative detection of the analyte. The versatility of the naphthalene scaffold allows for the synthesis of a diverse library of probes with tailored specificities and photophysical characteristics.

Table 1: Examples of Naphthalene-Based Fluorescent Probes and Their Applications

Probe Name Target Analyte Application Reference
6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA) Glutathione (GSH) Live cell imaging with two-photon microscopy nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA) Glutathione (GSH) Detection in living cells and potential diagnosis of sepsis nih.gov

Exploration of Roles in Functional Materials or Advanced Polymer Synthesis

The structural characteristics of this compound suggest its potential as a monomer or a key building block in the synthesis of functional materials and advanced polymers. Naphthalene-containing polymers have been investigated for a variety of applications due to their enhanced thermal and mechanical properties.

The rigid and planar nature of the naphthalene unit can be leveraged to create polymers with high glass transition temperatures (Tg), a measure of a polymer's thermal stability. For example, the incorporation of naphthalene into polyester (B1180765) backbones has been shown to significantly increase their Tg. Furthermore, the π-stacking interactions between naphthalene moieties can contribute to improved mechanical strength and ordered molecular packing in the resulting polymer.

Research into naphthalene-based polymers has demonstrated their utility in various advanced applications. For instance, porous polyaminal-linked polymers based on naphthalene have been synthesized and shown to be effective in the uptake of CO2 and heavy metals. These materials are created through a one-pot polycondensation method and exhibit high surface areas and thermal stability. In another study, naphthalene-containing polymers have been successfully used as catalytic supports for Suzuki cross-coupling reactions, showcasing their potential in heterogeneous catalysis.

Table 2: Properties of Naphthalene-Containing Polymers

Polymer Type Monomers Key Properties Potential Application
Polyaminal-linked polymer Naphthalene and melamine High CO2 uptake (133 mg/g at 273 K and 1 bar), selective adsorption of Pb(II) ions CO2 capture, heavy metal removal
Polyester BDPO-based monomers with naphthalene embellishments Improved glass transition temperature (Tg > 100 °C), tunable mechanical properties High-performance recyclable plastics

Utility as Building Blocks or Reagents in Organic Synthesis Research

The presence of multiple reactive sites—the carboxylic acid, the aromatic rings, and the methoxy (B1213986) group—makes this compound a valuable building block in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration.

The naphthalene and benzene (B151609) rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents to fine-tune the molecule's properties. Furthermore, the methoxy group can potentially be demethylated to a hydroxyl group, which can then be used for further functionalization.

The synthesis of this compound itself likely involves cross-coupling reactions, a cornerstone of modern organic synthesis. A plausible synthetic route would be a Suzuki-Miyaura coupling between a boronic acid derivative of naphthalene and a halogenated 3-methoxybenzoic acid precursor. This type of reaction is widely used for the construction of biaryl compounds.

The versatility of this compound as a synthetic intermediate is highlighted by the numerous transformations that can be performed on its constituent parts. For example, the carboxylic acid can be used as a directing group to achieve regioselective C-H functionalization on the benzoic acid ring. This powerful strategy allows for the precise installation of functional groups at specific positions, leading to the synthesis of complex and highly substituted molecules.

Table 3: Potential Chemical Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
Esterification Alcohol, Acid catalyst 3-Methoxy-5-(naphthalen-1-yl)benzoyl ester
Amidation Amine, Coupling agent 3-Methoxy-5-(naphthalen-1-yl)benzamide
Reduction of Carboxylic Acid LiAlH4, then H2O (3-Methoxy-5-(naphthalen-1-yl)phenyl)methanol
Electrophilic Aromatic Substitution Electrophile, Lewis acid Substituted this compound

Future Research Directions and Unexplored Avenues for 3 Methoxy 5 Naphthalen 1 Yl Benzoic Acid

Advancements in Asymmetric Synthetic Methodologies

The synthesis of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid as a single enantiomer is a significant challenge due to the high rotational barrier of the biaryl axis, a structural feature it shares with other axially chiral biaryls. gatech.edu Future research could focus on developing novel and efficient asymmetric synthetic methods to overcome this hurdle.

A promising avenue lies in the advancement of catalytic asymmetric cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully employed for the enantioselective synthesis of various axially chiral biaryls. gatech.edumdpi.com Research in this area could explore the use of novel chiral phosphine (B1218219) ligands to induce high enantioselectivity in the coupling of a suitably substituted boronic acid with a benzoic acid derivative. The development of ligands that can effectively control the stereochemistry of the biaryl axis in 3,5-disubstituted benzoic acids would be a significant step forward.

Furthermore, the exploration of other catalytic systems, such as those based on rhodium, could offer alternative routes. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to be effective for the synthesis of chiral 3-substituted piperidines, demonstrating the potential of this metal in asymmetric C-C bond formation. researchgate.net Adapting such methodologies to the synthesis of biaryl compounds like this compound could yield novel and efficient synthetic pathways.

Another area of interest is the use of chiral auxiliaries. An asymmetric synthetic route for 2-substituted-3-aminocarbonyl propionic acid has been described where the key step is a diastereoselective alkylation using a chiral oxazolidinone. ijpsjournal.com A similar strategy could be envisioned for the target molecule, where a chiral auxiliary attached to the benzoic acid moiety directs the stereoselective introduction of the naphthalene (B1677914) group.

The table below summarizes potential asymmetric synthetic strategies that could be explored for this compound.

Synthetic Strategy Key Features Potential Advantages Relevant Research
Asymmetric Suzuki-Miyaura CouplingUse of novel chiral phosphine ligands to control axial chirality.High efficiency and functional group tolerance. gatech.edumdpi.com
Rhodium-Catalyzed Asymmetric ReactionsExploration of rhodium catalysts for enantioselective C-C bond formation.Potential for novel reactivity and selectivity. researchgate.net
Chiral Auxiliary-Mediated SynthesisDiastereoselective introduction of the naphthalene group using a removable chiral auxiliary.Established and reliable method for controlling stereochemistry. ijpsjournal.com

Integration of Machine Learning in Compound Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. ijpsjournal.comchemicalbook.com These computational tools can be powerfully integrated into the future research of this compound for its design, property prediction, and the identification of potential applications.

ML models can be trained on large datasets of existing compounds to predict the biological activity and physicochemical properties of novel molecules like this compound. tandfonline.comacs.org For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of benzoic acid and naphthalene derivatives with their observed biological activities. researchgate.net This would enable the in silico screening of virtual libraries of related compounds to identify derivatives with potentially enhanced potency or selectivity for a specific biological target.

Furthermore, generative AI models can be employed for the de novo design of novel compounds based on the this compound scaffold. wikipedia.org These models can learn the underlying chemical rules and structural motifs from existing chemical databases and generate new molecules with desired properties, such as improved binding affinity to a target protein or optimized pharmacokinetic profiles.

The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another crucial area where machine learning can be applied. In silico prediction of these properties for this compound and its analogs can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. rsc.org

The following table outlines key areas for the integration of machine learning in the study of this compound.

Machine Learning Application Objective Potential Impact Relevant Research
QSAR ModelingPredict biological activity based on chemical structure.Accelerate the identification of potent analogs. researchgate.net
Generative AIDesign novel compounds with desired properties.Expand the chemical space around the core scaffold. wikipedia.org
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Prioritize compounds for experimental validation. rsc.org

Identification of Novel Biological Targets and Mechanistic Pathways

The structural features of this compound, namely the naphthalene moiety and the benzoic acid group, are present in numerous biologically active compounds. ekb.egbiointerfaceresearch.com This suggests that our target molecule could interact with a range of biological targets and modulate various mechanistic pathways. Future research should focus on the systematic identification of these targets and the elucidation of the underlying molecular mechanisms.

Naphthalene-containing compounds have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egbiointerfaceresearch.com For example, certain naphthalene-2-carboxylic acid analogs have been identified as subtype-selective ligands for retinoic acid receptors (RARs), which are key regulators of cellular growth and differentiation. nih.gov Given the structural similarity, it is plausible that this compound could also interact with nuclear receptors or other signaling proteins.

Benzoic acid and its derivatives are known to possess antimicrobial and antifungal properties. chemicalbook.com The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. drugbank.com Investigating the potential antimicrobial activity of this compound and its mechanism of action against various pathogens could be a fruitful area of research.

Furthermore, compounds with 3,5-disubstituted pyrazoline cores, which share a degree of structural similarity in terms of substitution pattern, have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis. nih.gov High-throughput screening of this compound against a panel of cancer cell lines, followed by target identification and pathway analysis, could uncover novel anticancer applications.

The table below highlights potential biological activities and targets for future investigation.

Potential Biological Activity Potential Molecular Targets Rationale Relevant Research
AnticancerNuclear Receptors (e.g., RARs), Kinases, Apoptotic pathway proteinsStructural similarity to known anticancer agents and receptor ligands. ekb.egnih.govnih.gov
AntimicrobialBacterial and fungal enzymes, Cell membrane componentsPresence of the benzoic acid moiety, known for its antimicrobial properties. chemicalbook.comdrugbank.com
Anti-inflammatoryCyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathwaysNaphthalene derivatives have shown anti-inflammatory activity. ekb.eg

Interdisciplinary Research Opportunities with Physics and Engineering Sciences

The unique photophysical and electronic properties of naphthalene derivatives make them attractive candidates for applications in materials science and engineering. tandfonline.comnih.gov The conjugation of a benzoic acid moiety to the naphthalene core in this compound could lead to novel materials with interesting functionalities, opening up avenues for interdisciplinary research.

Naphthalene-based compounds are known for their strong fluorescence and have been utilized as fluorescent probes for the detection of ions and biomolecules. nih.gov The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and solvatochromic behavior, should be thoroughly characterized. researchgate.netnih.gov This could lead to its application as a sensor or imaging agent.

In the field of organic electronics, naphthalene derivatives are being explored as organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edursc.orgnih.gov The electronic properties of this compound, including its HOMO and LUMO energy levels, could be investigated to assess its potential as a component in such devices. The benzoic acid group could also serve as an anchoring group for surface functionalization, enabling the fabrication of self-assembled monolayers on various substrates.

Furthermore, functionalized benzoic acids are used in various engineering applications, for example, as modulators in the synthesis of metal-organic frameworks (MOFs) to create defects and tune their properties. acs.org The specific structure of this compound could be leveraged to design novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis. Benzoic acid derivatives are also used as plasticizers and corrosion inhibitors. justlonghealth.com

The following table summarizes potential interdisciplinary research opportunities.

Field of Application Potential Role of the Compound Key Properties to Investigate Relevant Research
Materials Science (Sensors)Fluorescent probePhotophysical properties (absorption, emission, quantum yield) nih.govresearchgate.netnih.gov
Organic ElectronicsOrganic semiconductor, Surface modifierElectronic properties (HOMO/LUMO levels), Self-assembly behavior gatech.edutandfonline.comrsc.orgnih.gov
Chemical Engineering (MOFs)Modulator for MOF synthesisCoordination chemistry, Influence on MOF structure and properties acs.org
Polymer EngineeringPlasticizer, Monomer for specialty polymersCompatibility with polymers, Thermal stability justlonghealth.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-5-(naphthalen-1-yl)benzoic acid?

Methodological Answer: The synthesis typically involves cross-coupling reactions to introduce the naphthalene moiety. A validated approach is the Suzuki-Miyaura coupling (palladium-catalyzed), which ensures regioselectivity and high yields.

  • Step 1 : Prepare the boronic acid derivative of naphthalene (e.g., 1-naphthaleneboronic acid).
  • Step 2 : Couple with a pre-functionalized benzoic acid precursor (e.g., methyl 3-methoxy-5-bromobenzoate) under inert conditions.
  • Step 3 : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.

Q. Table 1: Example Reaction Conditions

Reagent/ConditionParameterReference
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventToluene/EtOH (3:1)
Temperature/Time80°C, 12–16 hours

Key Considerations : Optimize equivalents of boronic acid to avoid homocoupling byproducts. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1).

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, naphthalene at C5). Key signals: aromatic protons (δ 7.2–8.5 ppm), methoxy (δ ~3.8 ppm) .
  • LC-MS : Employ reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid). Predicted [M-H]⁻: m/z ~315 (exact mass depends on isotopic purity) .
  • Collision Cross-Section (CCS) : Use ion mobility spectrometry (e.g., TWIMS) to predict CCS values for adducts (e.g., [M-H]⁻ ~144.6 Ų) .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersReference
¹H NMRCDCl₃, 400 MHz
LC-MSC18, 0.1% HCOOH, 30°C
CCS PredictionTWIMS, nitrogen drift gas

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: Focus on substituent modulation to explore biological or chemical activity:

  • Variation of substituents : Replace methoxy with ethoxy, hydroxy, or halogens to assess electronic effects.
  • Naphthalene modification : Introduce substituents (e.g., NO₂, Cl) at the 2- or 4-position of naphthalene to study steric impacts.
  • Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cancer cell lines (e.g., MTT assay on HeLa) .

Q. Design Framework :

Synthesize 5–10 derivatives with systematic substituent changes.

Characterize purity (>95% via HPLC).

Correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity data.

Q. What computational approaches are effective for modeling interactions of this compound?

Methodological Answer: Use density functional theory (DFT) and molecular docking :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Docking : Employ AutoDock Vina to simulate binding to targets (e.g., protein kinases). Parameterize naphthalene’s π-π stacking potential.

Q. Table 3: Example Docking Parameters

Software/ParameterSettingReference
Grid Box Size60 × 60 × 60 ų
Exhaustiveness100
Force FieldAMBER

Q. How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions:

  • Crystallization : Use slow evaporation (e.g., EtOH/CH₂Cl₂) to grow crystals.
  • Data Collection : Collect at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .

Case Study : A naphthalene-pyrazoline derivative (similar structure) showed dihedral angles of 12.5° between aromatic planes, confirmed via SC-XRD .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for synthesis.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.
  • Toxicity Data : While specific data are limited, benzoic acid derivatives may cause skin irritation (LD50 > 2000 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.